molecular formula C10H14N4O2S B14573686 Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- CAS No. 61689-89-2

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)-

Cat. No.: B14573686
CAS No.: 61689-89-2
M. Wt: 254.31 g/mol
InChI Key: SVCIAELSJVVVRX-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring, a morpholine moiety, and a hydroxymethyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- typically involves multi-step organic reactions One common synthetic route includes the reaction of pyrazinecarboxylic acid with thionyl chloride to form pyrazinecarbonyl chloride This intermediate is then reacted with hydroxylamine to yield pyrazinecarbothioamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehyde and carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxamide: Lacks the morpholine and hydroxymethyl groups, resulting in different chemical properties and reactivity.

    Morpholine derivatives: Compounds with similar morpholine moieties but different core structures.

    Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures.

Uniqueness

Pyrazinecarbothioamide, N-(hydroxymethyl)-6-(4-morpholinyl)- is unique due to the combination of its pyrazine ring, morpholine moiety, and hydroxymethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61689-89-2

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

N-(hydroxymethyl)-6-morpholin-4-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C10H14N4O2S/c15-7-12-10(17)8-5-11-6-9(13-8)14-1-3-16-4-2-14/h5-6,15H,1-4,7H2,(H,12,17)

InChI Key

SVCIAELSJVVVRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CN=C2)C(=S)NCO

Origin of Product

United States

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